molecular formula C12H14ClFN2O2 B1407661 Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate CAS No. 1706436-03-4

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate

Cat. No.: B1407661
CAS No.: 1706436-03-4
M. Wt: 272.7 g/mol
InChI Key: RHGJUAYXQSCSSE-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate: is a chemical compound with the molecular formula C12H14ClFN2O2 and a molecular weight of 272.706 g/mol . It belongs to the category of esters and is primarily used for research purposes . This compound is characterized by the presence of a piperidine ring, a nicotinate moiety, and halogen substituents, which contribute to its unique chemical properties.

Scientific Research Applications

Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as distillation and crystallization, are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products .

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate involves its interaction with specific molecular targets and pathways. The piperidine ring and halogen substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • Methyl 2-Chloro-5-fluoro-6-piperazin-1-ylnicotinate
  • Methyl 2-Chloro-5-fluoro-6-morpholin-1-ylnicotinate
  • Methyl 2-Chloro-5-fluoro-6-pyrrolidin-1-ylnicotinate

Comparison: Methyl 2-Chloro-5-fluoro-6-piperidin-1-ylnicotinate is unique due to its specific combination of a piperidine ring and halogen substituents. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a piperidine ring may enhance its binding affinity to certain molecular targets, while the halogen atoms contribute to its reactivity and stability .

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-piperidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c1-18-12(17)8-7-9(14)11(15-10(8)13)16-5-3-2-4-6-16/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGJUAYXQSCSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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